4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene 4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18027173
InChI: InChI=1S/C16H20N2O2/c1-3-14-12(2)11-18(15(14)19)16(20)17-10-9-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,17,20)/i1D3,3D2
SMILES:
Molecular Formula: C16H20N2O2
Molecular Weight: 277.37 g/mol

4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene

CAS No.:

Cat. No.: VC18027173

Molecular Formula: C16H20N2O2

Molecular Weight: 277.37 g/mol

* For research use only. Not for human or veterinary use.

4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene -

Specification

Molecular Formula C16H20N2O2
Molecular Weight 277.37 g/mol
IUPAC Name 3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-N-(2-phenylethyl)-2H-pyrrole-1-carboxamide
Standard InChI InChI=1S/C16H20N2O2/c1-3-14-12(2)11-18(15(14)19)16(20)17-10-9-13-7-5-4-6-8-13/h4-8H,3,9-11H2,1-2H3,(H,17,20)/i1D3,3D2
Standard InChI Key VAQWDIFLYGGQLK-WNWXXORZSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2)C
Canonical SMILES CCC1=C(CN(C1=O)C(=O)NCCC2=CC=CC=C2)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzene is a deuterated derivative of a pyrrolinone-carboxamide scaffold. Its structure comprises:

  • A benzene ring substituted at the para position with an ethyl group.

  • A pyrrolinone moiety (3-ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl) linked via a carboxamido-ethyl spacer.

  • Deuterium labeling at the ethyl group (d5), replacing five hydrogen atoms with deuterium.

The molecular formula is C₁₆H₁₆D₅N₃O₂, with a molecular weight of 356.48 g/mol (calculated from analogs ). The deuterium substitution enhances metabolic stability, making the compound valuable in pharmacokinetic and tracer studies .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of this compound is inferred from methodologies used for its non-deuterated analog, 4-[2-[(3-Ethyl-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide (CAS 119018-29-0) . A plausible route involves:

  • Chlorosulfonation: Reacting the benzene precursor with chlorosulfonic acid at 80°C to introduce the sulfonyl chloride group .

  • Ammonolysis: Treating the intermediate with aqueous ammonia to yield the sulfonamide .

  • Deuterium Incorporation: Replacing the ethyl group’s hydrogens with deuterium via catalytic exchange or deuterated reagent synthesis .

Reaction Conditions

StepReagents/ConditionsYield
1Chlorosulfonic acid, 80°C, 0.5 hr97.8%
2NH₃/H₂O, 80°C, 1.5 hr78.08% purity
3D₂O/Deuterated solventsVariable

Physicochemical Properties

Thermal and Solubility Profile

Data from the non-deuterated analog (CAS 119018-29-0) provides baseline properties :

PropertyValue
Melting Point177–179°C
Density1.304 g/cm³
SolubilitySlightly soluble in DMSO, methanol
pKa10.16 ± 0.10

Deuterium substitution marginally increases molecular weight and reduces metabolic degradation rates without significantly altering solubility or melting points .

Applications in Pharmaceutical Research

Role as a Metabolic Tracer

The compound’s deuterated ethyl group serves as a stable isotopic label, enabling:

  • Mass Spectrometry Detection: Enhanced signal resolution in pharmacokinetic assays .

  • Metabolic Pathway Mapping: Tracking drug metabolites without isotopic interference .

Structural Analog Activity

Non-deuterated analogs like glimepiride sulfonamide (CAS 119018-29-0) exhibit hypoglycemic activity by binding to sulfonylurea receptors in pancreatic β-cells . While the deuterated variant’s bioactivity remains unstudied, its structural similarity suggests potential applications in diabetes research.

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